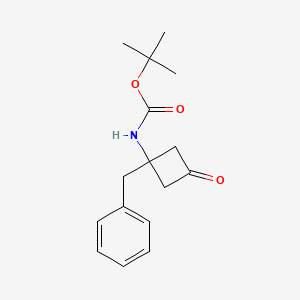

tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

Description

This compound is a white crystalline solid with the molecular formula C16H21NO3 and a molecular weight of 275.3 g/mol. It belongs to the class of cyclic carbamates and is commonly used as a protecting group in peptide synthesis.

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(10-13(18)11-16)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |

InChI Key |

CWZHQJAJONTFGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(=O)C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl carbamate, benzyl bromide, and cyclobutanone in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The ketone group in the oxocyclobutane ring undergoes alkylation under phase-transfer catalysis (PTC) conditions. For example:

-

Reagents : Methyl sulfate (alkylating agent), potassium hydroxide (base), tetrabutylammonium bromide (PTC catalyst).

-

Conditions : Ethyl acetate solvent, room temperature.

-

Product : tert-Butyl N-(1-benzyl-3-methoxycyclobutyl)carbamate.

Mechanism :

-

Deprotonation of the ketone α-hydrogen by KOH.

-

Nucleophilic attack by the enolate on methyl sulfate.

-

Methoxy group substitution at the 3-position of the cyclobutane ring.

Deprotection and Functionalization

The tert-butyl carbamate group can be cleaved under acidic conditions, enabling further functionalization:

-

Deprotection :

-

Subsequent Acetylation :

Reduction Reactions

The ketone group is reducible to a hydroxyl group:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Conditions : Methanol or THF solvent.

-

Product : tert-Butyl N-(1-benzyl-3-hydroxycyclobutyl)carbamate.

-

Application : Intermediate for synthesizing hydroxylated analogs.

Substitution Reactions

The tert-butyl carbamate group participates in nucleophilic substitutions:

-

Reagent : Thionyl chloride (SOCl₂).

-

Conditions : CH₂Cl₂ solvent, 0°C to room temperature.

-

Product : Chloro derivative (e.g., N-(1-benzyl-3-oxocyclobutyl)carbamoyl chloride) .

-

Application : Precursor for coupling reactions with amines or alcohols.

Comparative Analysis with Similar Compounds

Research Findings and Case Studies

-

Case Study 1 : Alkylation for Methoxy Derivatives

-

A phase-transfer alkylation using methyl sulfate produced tert-butyl N-(1-benzyl-3-methoxycyclobutyl)carbamate in >90% purity. This intermediate was critical for synthesizing lacosamide analogs.

-

-

Case Study 2 : TFA-Mediated Deprotection

-

Cleavage of the tert-butyl group with TFA followed by acetylation yielded bioactive acetylated amines with 80% efficiency, demonstrating utility in drug intermediate synthesis.

-

Mechanistic Insights

-

Ketone Reactivity : The electron-withdrawing carbamate group enhances the electrophilicity of the cyclobutane ketone, facilitating nucleophilic attacks.

-

Steric Effects : The benzyl group at the 1-position influences regioselectivity during alkylation or reduction.

Scientific Research Applications

. In medicinal chemistry, it can be used as a starting material for the synthesis of bioactive compounds. In drug delivery, it can serve as a protecting group for sensitive functional groups, enhancing the stability and bioavailability of drugs. In peptide synthesis, it is commonly used as a protecting group to prevent unwanted side reactions during the synthesis process.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate neuronal activity and have potential therapeutic implications for conditions such as epilepsy and neuropathic pain .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in medicinal chemistry, drug delivery, and peptide synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in scientific research.

Biological Activity

Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-benzyl-3-oxocyclobutanecarboxylic acid derivatives. The process often requires specific reagents and conditions to achieve optimal yields. For example, various protective groups may be utilized during the synthesis to enhance stability and reactivity of intermediates .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that derivatives containing cyclobutanone structures can inhibit bacterial growth by targeting critical enzymes involved in bacterial protein synthesis. For instance, cyclobutanone-based inhibitors have been identified as effective against serine- and metallo-beta-lactamases, which are crucial for bacterial resistance mechanisms .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to SARS-CoV-2. In silico studies suggest that cyclobutanone derivatives can bind effectively to non-structural proteins of the virus, such as Nsp13 helicase, which is essential for viral replication. The binding affinity and inhibitory effects observed in these studies indicate a promising avenue for developing antiviral therapeutics based on this scaffold .

Case Studies and Research Findings

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes within microbial cells. For instance:

- Inhibition of Signal Peptidase : The compound may inhibit signal peptidase activity in bacteria, leading to the accumulation of pre-proteins and ultimately cell death.

- Targeting Viral Proteins : By binding to viral helicases or proteases, it could disrupt the replication cycle of viruses such as SARS-CoV-2.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves Boc-protection of a cyclobutane precursor followed by functionalization. For example:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or ketone alkylation to generate the 3-oxocyclobutyl core .

- Step 2 : Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, TEA) in anhydrous THF or DCM .

- Step 3 : Benzylation via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

Q. Critical factors :

- Temperature : Boc-protection requires mild conditions (0–25°C) to avoid side reactions like tert-butyl group cleavage.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity. Yields range from 60–85% depending on steric hindrance .

Q. How can researchers confirm the structural integrity of this compound?

Analytical methods :

- NMR :

- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₆H₂₁NO₃; expected [M+H]⁺ = 276.1594).

- X-ray Crystallography : Resolve stereochemistry using programs like SHELXL or SIR97 for refinement .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclobutane ring functionalization?

Stereoselectivity in cyclobutane systems is challenging due to ring strain. Strategies include:

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct benzylation .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Rh₂(OAc)₄) for enantioselective [2+2] cycloadditions .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., cis-substituted cyclobutane), while heating promotes thermodynamic stability (trans) .

Case Study : A 2021 patent achieved 92% ee for a Boc-protected cyclobutane using a chiral Pd catalyst .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

Common discrepancies :

- NMR Splitting Patterns : Unexpected multiplicities may arise from dynamic effects (e.g., ring puckering in cyclobutane). Use variable-temperature NMR to assess conformational mobility .

- Mass Spec Fragmentation : Boc-group loss ([M – 56]⁺) is common; compare with synthetic intermediates to confirm backbone integrity .

- X-ray vs. Computational Models : Discrepancies in bond angles may indicate crystal packing effects. Validate with DFT calculations (e.g., B3LYP/6-31G*) .

Example : A 2016 study resolved conflicting NOE data by combining X-ray crystallography and molecular dynamics simulations .

Q. What are the stability limitations of this compound under acidic/basic conditions?

- Acidic Conditions : The Boc group cleaves rapidly in TFA or HCl (gaseous or in dioxane), regenerating the amine. Avoid prolonged exposure to pH < 3 .

- Basic Conditions : Stable in mild bases (pH 8–10), but strong bases (e.g., NaOH) hydrolyze the carbamate to CO₂ and the corresponding amine .

- Thermal Stability : Decomposes above 150°C; store at –20°C under inert atmosphere .

Experimental Design Tip : Monitor stability via TLC or in-situ IR spectroscopy during reactions .

Q. How can researchers mitigate low yields in the final coupling step of the synthesis?

Root Causes :

- Steric Hindrance : The benzyl and Boc groups may impede nucleophilic attack. Use bulky solvents (e.g., DMF) or microwave-assisted heating to enhance reactivity .

- Byproduct Formation : Competing pathways (e.g., over-alkylation) require careful stoichiometry. Quench excess reagents with scavengers (e.g., polymer-bound amines) .

Optimization Example : A 2023 study improved coupling efficiency from 45% to 78% by switching from THF to 1,4-dioxane and using Pd(OAc)₂/XPhos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.